molecular formula C18H21FN2O4S B6543242 2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide CAS No. 1060295-29-5

2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide

Cat. No.: B6543242
CAS No.: 1060295-29-5
M. Wt: 380.4 g/mol
InChI Key: TWTLXKZMXFQLMQ-UHFFFAOYSA-N
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Description

2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a complex organic compound that features a sulfonamide group, a fluorinated aromatic ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, forming corresponding sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group can yield amines, which can further react to form various derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The sulfonamide group is known for its bioactivity, particularly in antimicrobial agents.

Medicine

Medicinally, compounds containing sulfonamide groups are explored for their therapeutic potential in treating bacterial infections, cancer, and inflammatory diseases. The fluorinated aromatic ring enhances the compound’s stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and advanced materials due to its versatile chemical properties.

Mechanism of Action

The mechanism by which 2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorinated aromatic ring enhances binding affinity and specificity, while the acetamide moiety contributes to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-2-methylbenzenesulfonamide
  • N-(2-methoxyethyl)-4-aminophenylacetamide
  • 4-fluoro-N-(2-methoxyethyl)benzenesulfonamide

Uniqueness

Compared to these similar compounds, 2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[4-[(4-fluoro-2-methylphenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-13-11-15(19)5-8-17(13)26(23,24)21-16-6-3-14(4-7-16)12-18(22)20-9-10-25-2/h3-8,11,21H,9-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTLXKZMXFQLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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